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molecular formula C8H7NO5 B1315691 Methyl 3-hydroxy-2-nitrobenzoate CAS No. 89942-77-8

Methyl 3-hydroxy-2-nitrobenzoate

Cat. No. B1315691
M. Wt: 197.14 g/mol
InChI Key: FHCNMPYMCKHBTK-UHFFFAOYSA-N
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Patent
US07998978B2

Procedure details

SOCl2 (0.6 mL) was added dropwise to anhydrous MeOH (10 mL) at 0° C. The mixture was stirred at this temperature for 0.5 h, then 3-hydroxy-2-nitrobenzoic acid (0.6 g, 3.2 mmol) was added to the mixture. The resulting mixture was heated at reflux for 4 h. TLC (petroleum ether:ethyl acetate=1:1) showed the reaction was complete. The resulting mixture was concentrated in vacuo to give the title compound (0.63 g 100%) as a brown solid.
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[CH3:5]O.[OH:7][C:8]1[C:9]([N+:17]([O-:19])=[O:18])=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([OH:13])=[O:12]>C(OCC)(=O)C>[OH:7][C:8]1[C:9]([N+:17]([O-:19])=[O:18])=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([O:13][CH3:5])=[O:12]

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
OC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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